
spectroscopic data of 4-Indanol (NMR, IR, Mass
Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Indanol

Cat. No.: B162701 Get Quote

An In-depth Technical Guide on the Spectroscopic Data of 4-Indanol

This guide provides a comprehensive overview of the spectroscopic data for 4-Indanol (CAS

No. 1641-41-4), tailored for researchers, scientists, and professionals in drug development.

The document presents available and predicted spectroscopic data, details general

experimental protocols, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data of 4-Indanol
The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data for 4-Indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic

molecules.

A reported ¹H NMR spectrum for 4-Indanol was obtained in deuterated chloroform (CDCl₃) on

a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data for 4-Indanol
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Chemical Shift
(δ) (ppm)

Multiplicity
Coupling
Constant (J)
(Hz)

Number of
Protons

Assignment
(Tentative)

7.02 m - 1H Aromatic CH

6.80 d 5.2 1H Aromatic CH

6.61 m - 1H Aromatic CH

4.8 (Predicted) s - 1H OH

2.91 m - 4H CH₂ (Aliphatic)

2.05 m - 2H CH₂ (Aliphatic)

Source: ChemicalBook. Note: The assignment of aromatic protons is tentative without further

2D NMR analysis. The chemical shift for the hydroxyl proton is a prediction as it is often a

broad singlet and its position can vary.[1]

Experimental ¹³C NMR data for 4-Indanol is not readily available in public spectral databases.

Therefore, a predicted ¹³C NMR spectrum is provided below. The prediction was generated

using online computational tools.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Indanol
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Chemical Shift (δ) (ppm) Carbon Type

152.0 Quaternary (C-OH)

142.5 Quaternary

134.0 Quaternary

127.5 CH

121.0 CH

115.0 CH

32.0 CH₂

30.0 CH₂

25.0 CH₂

Note: This is a predicted spectrum and should be used as a reference. Actual experimental

values may vary.

Infrared (IR) Spectroscopy
Specific experimental FT-IR spectra for 4-Indanol are not available in the public databases

searched. However, the expected characteristic absorption bands based on its functional

groups are summarized below.

Table 3: Expected Characteristic IR Absorption Bands for 4-Indanol

Wavenumber Range (cm⁻¹) Vibration Type Functional Group

3600-3200 O-H stretch Alcohol

3100-3000 C-H stretch Aromatic

3000-2850 C-H stretch Aliphatic

1600-1450 C=C stretch Aromatic Ring

1260-1000 C-O stretch Alcohol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b162701?utm_src=pdf-body
https://www.benchchem.com/product/b162701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
An experimental mass spectrum for 4-Indanol is not readily available. The expected molecular

ion peak and potential major fragmentation patterns are described below.

Table 4: Expected Mass Spectrometry Data for 4-Indanol

m/z Ion Notes

134.18 [M]⁺

Molecular ion peak

corresponding to the molecular

weight of 4-Indanol (C₉H₁₀O).

116 [M-H₂O]⁺ Loss of a water molecule.

105 [M-CHO]⁺ Loss of a formyl radical.

91 [C₇H₇]⁺
Tropylium ion, a common

fragment for alkylbenzenes.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of the 4-Indanol sample in approximately 0.6-0.8 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

If necessary, add a small amount of an internal standard (e.g., TMS).

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (or higher) NMR spectrometer.
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¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry.

Place a small amount of the solid 4-Indanol sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a DTGS or MCT

detector.

Data Collection:

Acquire a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Typical range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry
Sample Preparation (Electron Ionization - EI):

Dissolve a small amount of the 4-Indanol sample in a volatile organic solvent (e.g.,

methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 µL) of

the solution into the GC inlet.

Instrumentation and Data Acquisition:

Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Collection: The instrument will record the mass-to-charge ratio (m/z) of the ions

produced.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationships between the different techniques for structure elucidation.
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General workflow for spectroscopic analysis of a chemical compound.
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Logical relationship of spectroscopic techniques for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science
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